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Compound of Interest

3-Phenyl-1,1,1-Trifluoropropan-2-
Compound Name:
One

Cat. No.: B1581436

1,1,1-Trifluoro-3-phenyl-2-propanone, also known as benzyl trifluoromethyl ketone, is a
fluorinated organic compound of significant interest to researchers in medicinal chemistry and
organic synthesis. Its structure, featuring a reactive carbonyl group flanked by a benzyl group
and a highly electron-withdrawing trifluoromethyl (CFs) group, imparts unique chemical
properties that are exploited in various scientific applications.

The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug
development to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The
trifluoromethyl ketone (TFK) functional group is particularly noteworthy. TFKs are potent
inhibitors of a wide range of enzymes, especially serine hydrolases like carboxylesterases and
proteases.[3] They act as transition-state analogs, mimicking the tetrahedral intermediate
formed during the hydrolysis of ester or amide bonds.[4] This allows them to form a reversible,
yet stable, covalent bond with the catalytic serine residue in the enzyme's active site, leading to
effective inhibition.[3] This guide provides a comprehensive overview of the fundamental
characteristics, synthesis, reactivity, and applications of CeHsCH2COCFs3, grounded in
established scientific principles and methodologies.

Caption: Chemical structure of 1,1,1-Trifluoro-3-phenyl-2-propanone.

PART 1: Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of
CeHsCH2COCFs are confirmed through a combination of physical property measurements and
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spectroscopic analysis.

Core Physical Properties

The macroscopic properties of a compound are direct reflections of its molecular structure. The
key physical data for CeHsCH2COCFs are summarized below.

Property Value Source
1,1,1-trifluoro-3-phenylpropan-

IUPAC Name PubChem|[5]
2-one

CAS Number 350-92-5 Sigma-Aldrich

Molecular Formula CoH7Fs0 PubChem[5]

Molecular Weight 188.15 g/mol PubChem[5]
Clear colorless to light yellow _

Appearance o Echemi[6]
liquid

Density 1.22 g/mL at 25 °C Sigma-Aldrich

Boiling Point 51-52 °C at 2 mmHg Sigma-Aldrich

Refractive Index n20/D 1.444 Sigma-Aldrich

Flash Point 33 °C (91.4 °F) - closed cup Sigma-Aldrich

Spectroscopic Fingerprint for Structural Elucidation

Spectroscopic methods provide unambiguous confirmation of a molecule's structure by probing
the interactions of its atoms and bonds with electromagnetic radiation. For a compound like
CeHsCH2COCFs3, a combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and
Mass Spectrometry (MS) is essential.
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Caption: Standard analytical workflow for structural confirmation.

« Infrared (IR) Spectroscopy: This technique is ideal for identifying functional groups. The IR
spectrum of CeHsCH2COCFs3 is dominated by a strong, sharp absorption band for the ketone
carbonyl (C=0) stretch, typically appearing around 1750-1770 cm~1. The high wavenumber
is due to the inductive electron-withdrawing effect of the adjacent CFs group. Strong bands
corresponding to C-F stretches will also be prominent in the 1100-1300 cm~* region.
Aromatic C-H stretches appear just above 3000 cm~1, while aromatic C=C stretches are

visible in the 1450-1600 cm~1! range.[7]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed

structural map.

o 'H NMR: The spectrum will show two main signals. The five aromatic protons on the

phenyl ring will appear as a complex multiplet in the & 7.2-7.4 ppm region. The two
benzylic protons (-CH2-) will appear as a singlet around & 3.8-4.0 ppm. The downfield shift

is due to the proximity of the electron-withdrawing carbonyl group.
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o 1%F NMR: This spectrum provides a simple and clear confirmation of the CFs group,
showing a sharp singlet, as there are no adjacent fluorine or hydrogen atoms to cause
splitting.

o 13C NMR: Key signals include the carbonyl carbon (~190-195 ppm, appearing as a quartet
due to coupling with the three fluorine atoms), the carbon of the CFs group (~115-120
ppm, also a quartet with a large C-F coupling constant), the benzylic carbon (~45-50 ppm),
and several signals for the aromatic carbons between 125-135 ppm.

e Mass Spectrometry (MS): MS provides the molecular weight and information about the
molecule's stability and fragmentation. The molecular ion peak (M*) should be observed at
m/z = 188. Common fragmentation patterns would include the loss of the CFs group (m/z =
119, corresponding to the CeHsCH2CO™* fragment) and the formation of the stable benzyl
cation (CeHsCH2*) at m/z = 91.

PART 2: Synthesis, Reactivity, and Core
Applications

The utility of CeHsCH2COCFs stems from its synthetic accessibility and the predictable
reactivity of its trifluoromethyl ketone core.

Synthetic Methodology: Trifluoromethylation of Esters

While several routes exist, a modern and efficient method for synthesizing trifluoromethyl
ketones involves the direct nucleophilic trifluoromethylation of esters.[4] One such protocol
utilizes fluoroform (HCF3), a readily available and inexpensive greenhouse gas, as the
trifluoromethyl source.[4]

Reaction Scheme:
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Caption: Synthesis via nucleophilic trifluoromethylation of an ester.

Experimental Protocol: Synthesis from Methyl Phenylacetate[4] Causality: This protocol
leverages the strong base potassium bis(trimethylsilyl)Jamide (KHMDS) to deprotonate
fluoroform, generating a highly nucleophilic "naked" trifluoromethyl anion (CFs~). This anion
readily attacks the electrophilic carbonyl carbon of the methyl phenylacetate ester. The reaction
is performed at low temperature (-40 °C) to maintain the stability of the trifluoromethyl anion.
Triglyme is used as a solvent due to its ability to chelate the potassium cation, enhancing the
nucleophilicity of the CFs~ anion.

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar,
a thermometer, a gas inlet, and a septum is purged with argon.

o Reagents: The flask is charged with methyl phenylacetate (1.0 equiv) and anhydrous
triglyme.

e Cooling: The solution is cooled to -40 °C using an appropriate cooling bath (e.qg.,
acetonitrile/dry ice).

o Base Addition: Potassium bis(trimethylsilyl)amide (KHMDS) (approx. 1.5-2.0 equiv) is added
portion-wise, ensuring the internal temperature does not rise significantly.
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o Trifluoromethylation: Fluoroform (HCFs) gas is bubbled through the solution at a steady rate
while maintaining the temperature at -40 °C. The reaction progress is monitored by thin-layer
chromatography (TLC) or GC-MS.

e Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a
saturated aqueous solution of ammonium chloride (NH4Cl).

o Extraction & Purification: The mixture is allowed to warm to room temperature, and the
product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate
(NazS0ea.), filtered, and concentrated under reduced pressure. The crude product is then
purified by flash column chromatography on silica gel to yield pure 1,1,1-trifluoro-3-phenyl-2-
propanone.

Chemical Reactivity and Mechanistic Insights

The reactivity of CeHsCH2COCFs is dominated by the highly electrophilic nature of its carbonyl
carbon. The strong inductive effect of the three fluorine atoms makes this carbon an excellent
target for nucleophiles.

» Nucleophilic Addition: It readily undergoes addition reactions with a variety of nucleophiles
(e.g., organometallics, amines, thiols) to form trifluoromethyl-substituted alcohols and related
structures.[8] This serves as a key step in building more complex fluorinated molecules.[1]

e Enzyme Inhibition: As previously mentioned, its primary application in drug development is
as an enzyme inhibitor.[3] The ketone is attacked by the hydroxyl group of a catalytic serine
residue in the active site of an enzyme. This forms a stable, tetrahedral hemiketal
intermediate that mimics the transition state of substrate hydrolysis, effectively blocking the
enzyme's catalytic activity.[3][4]
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Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.

Applications in Drug Discovery and Synthesis

Probing Enzyme Mechanisms: Due to their potent and often reversible inhibitory activity,
TFKs like CeHsCH2COCFs are invaluable tools for studying the function and mechanism of
carboxylesterases and other serine hydrolases, which are involved in drug metabolism and
lipid homeostasis.[3]

Lead Compound Development: The TFK scaffold is a key component in the design of
therapeutic agents. While broad-spectrum inhibitors exist, current research focuses on
modifying the non-fluorinated portion of the molecule (the benzyl group in this case) to
achieve selectivity for specific enzyme isoforms, which is crucial for minimizing off-target
effects in potential drugs.[3]

Synthetic Building Block: It serves as a versatile precursor for creating compounds with a
benzylic trifluoromethyl group, a motif found in numerous pharmaceuticals.[1] For example,
deoxygenative functionalization reactions can convert the ketone into a wide array of other
functional groups, providing access to diverse chemical libraries for screening.[1]

PART 3: Safety and Handling

Proper handling is critical due to the compound's chemical properties. CeHsCH2COCFs is a

flammable liquid and requires appropriate safety precautions.
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GHS Information Details Source

Pictogram GHSO02 (Flame) Sigma-Aldrich
Signal Word Warning Sigma-Aldrich
Hazard Statement H226: Flammable liquid and Sigma-Aldrich

vapor

] P210, P233, P240, P241, _ _
Precautionary Statements Sigma-Aldrich
P242, P243

Recommended Handling Procedures:
» Ventilation: Always handle in a well-ventilated fume hood.

« Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Use non-sparking tools.

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles or a face shield, and a flame-retardant lab coat.

» Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated
for flammable liquids.

Conclusion

1,1,1-Trifluoro-3-phenyl-2-propanone is more than a simple organic molecule; it is a powerful
tool and versatile building block for chemists and pharmacologists. Its defining feature—the
electrophilic trifluoromethyl ketone—provides a reliable anchor for inhibiting critical enzymes
and a reactive handle for advanced organic synthesis. A thorough understanding of its
physicochemical properties, spectroscopic signature, and chemical reactivity is essential for
any researcher aiming to leverage its unique characteristics in the pursuit of novel therapeutics
and innovative chemical methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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